molecular formula C9H16N4O B13191964 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

Cat. No.: B13191964
M. Wt: 196.25 g/mol
InChI Key: AIQILIVNLVXTLA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring substituted with an aminomethyl group and a 5-methyl-4H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions to introduce the aminomethyl and triazole groups. Key steps may include:

    Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.

    Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.

    Substitution: Substitution reactions to introduce the methyl group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules.

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and triazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.

    2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Different isomer of the triazole ring.

Uniqueness

2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to the presence of both the aminomethyl and 5-methyl-4H-1,2,4-triazol-3-yl groups on the cyclopentane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

AIQILIVNLVXTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CC(C(C2)O)CN

Origin of Product

United States

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